(E)-5-(2-溴乙烯基)尿嘧啶
描述
科学研究应用
(E)-5-(2-溴乙烯基)尿嘧啶在科学研究中有多种应用:
作用机制
准备方法
(E)-5-(2-溴乙烯基)尿嘧啶的合成涉及尿嘧啶与2-溴乙醛在特定条件下的反应 . 该反应通常需要二甲基甲酰胺 (DMF) 等溶剂和碳酸钾等碱。然后通过重结晶纯化产物。
化学反应分析
(E)-5-(2-溴乙烯基)尿嘧啶会发生各种化学反应,包括:
取代反应: 在适当的条件下,溴原子可以被其他亲核试剂取代.
氧化还原反应: 该化合物可以发生氧化还原反应,尽管这些反应的具体条件和试剂文献记载较少.
这些反应中常用的试剂包括碳酸钾等碱和DMF等溶剂 . 这些反应形成的主要产物取决于所使用的具体试剂和条件。
相似化合物的比较
(E)-5-(2-溴乙烯基)尿嘧啶因其与二氢嘧啶脱氢酶的特定相互作用及其作为抗病毒药物代谢产物的作用而独一无二 . 类似的化合物包括:
(E)-5-(2-溴乙烯基)-2’-脱氧尿苷: 索立夫定的另一种具有抗病毒特性的代谢产物.
5-氟尿嘧啶: 一种通过(E)-5-(2-溴乙烯基)尿嘧啶增强疗效的化疗药物.
索立夫定: 一种代谢为(E)-5-(2-溴乙烯基)尿嘧啶的抗病毒药物.
这些化合物在结构上相似,但在具体应用和作用机制方面有所不同。
属性
IUPAC Name |
5-[(E)-2-bromoethenyl]-1H-pyrimidine-2,4-dione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5BrN2O2/c7-2-1-4-3-8-6(11)9-5(4)10/h1-3H,(H2,8,9,10,11)/b2-1+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BLXGZIDBSXVMLU-OWOJBTEDSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=O)NC(=O)N1)C=CBr | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=C(C(=O)NC(=O)N1)/C=C/Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5BrN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801310909 | |
Record name | (E)-5-(2-Bromovinyl)uracil | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801310909 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
217.02 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
69304-49-0 | |
Record name | (E)-5-(2-Bromovinyl)uracil | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=69304-49-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Bromovinyluracil | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0069304490 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | (E)-5-(2-Bromovinyl)uracil | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801310909 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does (E)-5-(2-Bromovinyl)uracil exert its antiviral effect?
A1: While BVU itself doesn't have direct antiviral activity, it's a metabolite of the antiviral drug Sorivudine. Sorivudine, after being metabolized to BVU by gut flora, is further phosphorylated inside herpesvirus-infected cells. This phosphorylated form then interferes with viral DNA polymerase, blocking viral replication. [, , ]
Q2: Why is (E)-5-(2-Bromovinyl)uracil's interaction with dihydropyrimidine dehydrogenase (DPD) significant?
A2: BVU acts as a suicide inhibitor of DPD, the enzyme responsible for the breakdown of 5-fluorouracil (5-FU). This inhibition prevents 5-FU degradation, leading to dangerously high levels of 5-FU in the body. This interaction sadly led to several patient deaths in Japan. [, , ]
Q3: How does (E)-5-(2-Bromovinyl)uracil inactivate DPD?
A3: BVU is reduced to a reactive metabolite by DPD in the presence of NADPH. This metabolite then forms a covalent bond with a cysteine residue (Cys671) within the pyrimidine-binding domain of DPD, irreversibly inactivating the enzyme. [, ]
Q4: Can the inhibition of DPD by (E)-5-(2-Bromovinyl)uracil be predicted?
A4: Yes, in vitro studies using rat and human liver enzymes demonstrate that BVU's inhibitory effect on DPD is time- and concentration-dependent. This information, combined with pharmacokinetic modeling, can predict potential drug interactions in vivo. []
Q5: Is (E)-5-(2-Bromovinyl)uracil a substrate for DPD?
A5: No, BVU itself is not a substrate for DPD, but rather an irreversible inhibitor. This is in contrast to thymine and 5-FU, which are both readily metabolized by DPD. []
Q6: How is (E)-5-(2-Bromovinyl)uracil metabolized in the body?
A6: BVU is primarily generated in the gut from the antiviral drug Sorivudine by the action of bacterial phosphorylases, particularly those found in Bacteroides species. []
Q7: What structural features of (E)-5-(2-Bromovinyl)uracil are crucial for its interaction with DPD?
A7: The (E)-5-(2-bromovinyl) substituent is essential for BVU's interaction with DPD. Replacing it with other halogens like chlorine reduces the inhibitory potency. []
Q8: Are there analogues of (E)-5-(2-Bromovinyl)uracil with similar activity?
A8: Yes, numerous analogues containing the (E)-5-(2-bromovinyl) group have been synthesized. These often show similar activity profiles to BVU, including selective activity against VZV. []
Q9: What is the impact of the sugar moiety on the activity of (E)-5-(2-Bromovinyl)uracil analogues?
A9: The type of sugar moiety significantly influences the activity of BVU analogues. For instance, BVaraU with an arabinose sugar shows less potent anti-EBV activity compared to BVDU, which has a deoxyribose sugar. []
Q10: Have researchers explored modifying the uracil ring of (E)-5-(2-Bromovinyl)uracil to alter its activity?
A10: Yes, researchers have synthesized and evaluated derivatives with modifications to the uracil ring. For instance, replacing the uracil with a 2,4-dimethoxypyrimidine resulted in compounds with varying antiviral activity against HSV-1 and VZV. []
Q11: Has (E)-5-(2-Bromovinyl)uracil shown activity against any viruses in vitro?
A11: While BVU is not directly antiviral, its prodrug, Sorivudine, and related analogues like BVaraU have demonstrated activity against various herpesviruses, including HSV-1, HSV-2, VZV, and EBV in cell culture. [, , , , ]
Q12: Has the efficacy of (E)-5-(2-Bromovinyl)uracil prodrugs been investigated in animal models?
A12: Yes, studies in mice have shown that BVaraU can protect against lethal HSV-1 infections and improve survival rates. Similar studies in monkeys have demonstrated its efficacy against simian varicella virus. [, , ]
Q13: What are the major safety concerns associated with (E)-5-(2-Bromovinyl)uracil ?
A13: The primary concern is the potential for lethal drug interactions, particularly with 5-FU and its prodrugs. This interaction stems from BVU's potent inhibition of DPD, leading to toxic 5-FU accumulation. [, , , ]
Q14: How has the (E)-5-(2-Bromovinyl)uracil and 5-FU interaction impacted drug development?
A14: This interaction highlighted the importance of screening for potential drug interactions early in the drug development process. It emphasized the need for thorough understanding of drug metabolism and the use of in vitro and in silico models to predict potential risks. [, ]
Q15: Are there ongoing efforts to develop safer analogues or prodrugs of (E)-5-(2-Bromovinyl)uracil?
A15: Yes, researchers are actively exploring modifications to the structure of BVU and its prodrugs to minimize DPD inhibition while retaining antiviral activity. One example is the development of bicyclic nucleoside analogues (BCNAs) that exhibit potent anti-VZV activity without inhibiting DPD. [, ]
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。